2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

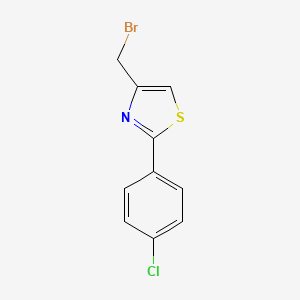

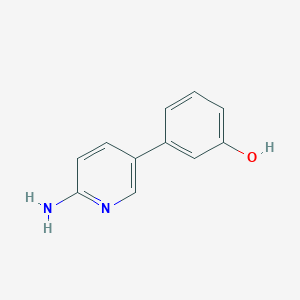

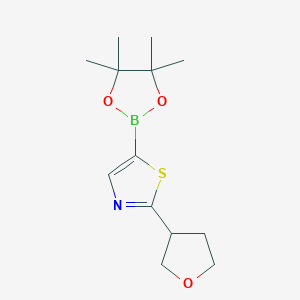

2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester, also known as THF-Bpin, is a boronic acid derivative. It is a highly valuable building block in organic synthesis . The pinacol boronic ester group (Bpin) is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .

Synthesis Analysis

Pinacol boronic esters are synthesized through various borylation approaches, including the prominent asymmetric hydroboration reaction . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach has been reported .

Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydrofuran ring attached to a thiazole ring, which is further connected to a boronic acid pinacol ester group . A detailed experimental and computational analysis of Bpin and structurally related boronic esters allows determination of three different steric parameters for the Bpin group: the A-value, ligand cone angle, and percent buried volume .

Chemical Reactions Analysis

Pinacol boronic esters are involved in various chemical reactions. For instance, they can undergo catalytic protodeboronation, which is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but previously unknown .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 297.18 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 401.8±35.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

Analytical Challenges and Solutions

Pinacolboronate esters, such as 2-aminopyrimidine-5-pinacolboronate ester, are crucial in Suzuki coupling reactions, often used for synthesizing complex molecules. They pose unique analytical challenges due to their tendency to hydrolyze rapidly into non-volatile boronic acids, making them difficult to analyze using traditional GC and normal-phase HPLC methods. Innovative approaches involving non-aqueous and aprotic diluents, and reversed-phase separation with highly basic mobile phases, have been developed to stabilize and adequately analyze these compounds (Zhong et al., 2012).

Synthesis of Fused Thiazoles

The desulfitative C–C cross-coupling of benzo-fused thiazolidine-2-thione with boronic acids, including pinacol esters, under basic conditions has been shown to efficiently produce fused thiazoles. This highlights the role of pinacol esters in facilitating novel synthesis pathways for complex organic compounds (Rajaguru et al., 2015).

Microwave-Assisted Synthesis

Microwave-assisted synthesis using pinacol esters as building blocks has been employed for the rapid and efficient production of 3-amino-imidazopyridines. This underscores the utility of these esters in modern, accelerated chemical synthesis techniques (Dimauro & Kennedy, 2007).

Diels-Alder Reactions

In the synthesis of functionalized cyclic 1-alkenylboronates, pinacol ester of (1,3-butadien-2-yl)boronic acid has been utilized as an extremely reactive diene. This demonstrates the ester's applicability in complex cycloaddition reactions, a cornerstone of synthetic organic chemistry (Kamabuchi et al., 1993).

Carbohydrate Sensing

Iridium(III)-boronic acid complexes, incorporating pinacol esters, have been synthesized for potential use as luminescent sensors for carbohydrates. This illustrates an innovative application in molecular sensing and detection technologies (Hashemzadeh et al., 2020).

Mecanismo De Acción

Target of Action

It is known that boronic esters like this compound are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the boronic ester acts as a nucleophile, transferring an organic group to a metal catalyst (usually palladium), a process known as transmetalation . This reaction is highly tolerant of various functional groups and operates under mild conditions .

Biochemical Pathways

The suzuki–miyaura cross-coupling reactions in which it participates can lead to the formation of a wide variety of organic compounds . These compounds could potentially interact with various biochemical pathways, depending on their specific structures.

Pharmacokinetics

It’s important to note that the susceptibility of boronic esters to hydrolysis can be influenced by factors such as ph, which can affect their stability and thus their bioavailability .

Result of Action

The primary result of the action of 2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, potentially with various biological activities.

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic esters, which can affect their stability and reactivity, is known to be influenced by pH . Additionally, storage conditions can impact the stability of the compound .

Propiedades

IUPAC Name |

2-(oxolan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-7-15-11(19-10)9-5-6-16-8-9/h7,9H,5-6,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWHTERYDXWFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione](/img/structure/B6341814.png)

![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)